molecular formula C15H12F3N3OS B6475998 1,1,1-trifluoro-2-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol CAS No. 2640963-63-7

1,1,1-trifluoro-2-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol

Cat. No.: B6475998
CAS No.: 2640963-63-7
M. Wt: 339.3 g/mol
InChI Key: MFDUUVUBMMYJRS-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol is a fluorinated small molecule featuring a thiazolo[4,5-c]pyridine core linked to a trifluoromethyl-substituted propan-2-ol scaffold. The compound’s structural complexity arises from three key motifs:

  • Thiazolo[4,5-c]pyridine: A bicyclic heteroaromatic system known for its electron-rich character and role in medicinal chemistry, particularly as kinase inhibitors (e.g., EGFR) .
  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in pharmaceuticals to improve bioavailability .
  • Propan-2-ol backbone: The hydroxyl group may facilitate hydrogen bonding, influencing solubility and target interactions.

Thiazolo[4,5-c]pyridine derivatives are also explored for antimicrobial activity .

Properties

IUPAC Name

1,1,1-trifluoro-2-phenyl-3-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3OS/c16-15(17,18)14(22,10-4-2-1-3-5-10)9-20-13-21-11-8-19-7-6-12(11)23-13/h1-8,22H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDUUVUBMMYJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=NC3=C(S2)C=CN=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1,1-Trifluoro-2-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, particularly focusing on its anticancer properties and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of this compound involves a multi-step process that typically includes the formation of the thiazolo[4,5-c]pyridine core and subsequent functionalization with trifluoromethyl and phenyl groups. The synthesis pathway often employs reagents such as trifluoroacetic anhydride and various amines to achieve the desired structural features.

Anticancer Activity

Research indicates that compounds containing thiazolo and pyridine moieties exhibit promising anticancer activities. For instance, thiazolo derivatives have been linked to the inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (µM)Mechanism of Action
1aMDA-MB-231 (breast cancer)3.6PI3K inhibition
1bSK-Hep-1 (liver cancer)0.004Lck inhibition

The compound's ability to inhibit phosphoinositide 3-kinase (PI3K) has been particularly noted. In a study involving a related thiazolo derivative, the compound demonstrated potent inhibition with an IC50 value in the nanomolar range against multiple isoforms of PI3K (α, γ, δ), while showing reduced activity against PI3Kβ . This selectivity suggests a potential for targeted therapeutic applications in oncology.

The biological activity of this compound is believed to be mediated through various pathways:

  • Enzymatic Inhibition : The compound exhibits strong inhibitory activity against PI3K isoforms which are critical in cancer cell proliferation and survival.
  • Molecular Docking Studies : Docking analyses have shown that the compound fits well into the ATP-binding pocket of PI3Kα, forming crucial hydrogen bonds with key residues . This interaction is fundamental for its inhibitory potency.
  • Cellular Assays : In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in various cancer cell lines.

Case Studies

Several studies have been conducted to evaluate the efficacy of thiazolo derivatives in cancer therapy:

Case Study 1: MDA-MB-231 Cell Line
A recent study showed that a thiazolo derivative similar to our compound inhibited MDA-MB-231 breast cancer cells with an IC50 value of 3.6 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: SK-Hep-1 Cell Line
Another investigation highlighted the effectiveness of a closely related compound in inhibiting SK-Hep-1 liver cancer cells with an IC50 as low as 0.004 µM. This was linked to selective Lck inhibition which plays a role in T-cell activation and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Structure Molecular Weight Key Substituents Biological Activity Reference
Target Compound : 1,1,1-Trifluoro-2-phenyl-3-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol ~356.3 g/mol -CF3, phenyl, thiazolo[4,5-c]pyridin-2-yl Hypothesized kinase inhibition N/A
Thiazolo[4,5-c]pyridin-2-ylmethanamine dihydrochloride 222.7 g/mol -CH2NH2 (protonated), thiazolo[4,5-c]pyridine Unknown (building block for drug design)
2-Propionamidothiazolo[4,5-c]quinoline 5-oxide (Compound 15) 285.3 g/mol Propionamide, quinoline fused thiazole Toll-like receptor agonist (adjuvant)
Spiro[indole-3,5'-[1,3]-thiazolo[4,5-c]isoxazol]-2(1H)-ones ~450–500 g/mol Spiro indole-thiazolo-isoxazole Antimicrobial activity
1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole 242.3 g/mol Pyrazole-thiazolo[4,5-c]pyridine hybrid Unknown (synthetic intermediate)

Key Comparisons

Core Heterocycle Variations: The target compound’s thiazolo[4,5-c]pyridine core is shared with Compound 15 () and spiro-indole derivatives (). However, fusion with quinoline (in Compound 15) or isoxazole (in spiro derivatives) alters electronic properties and target selectivity .

Functional Group Impact: The trifluoromethyl group in the target compound distinguishes it from non-fluorinated analogs (e.g., thiazolo[4,5-c]pyridin-2-ylmethanamine in ), likely improving metabolic stability and membrane permeability . The propan-2-ol moiety may confer higher solubility compared to methylamine () or propionamide () derivatives.

Antimicrobial Activity: Spiro-thiazolo[4,5-c]isoxazole derivatives () show broad-spectrum activity, implying the target compound could be optimized for similar applications.

Synthetic Routes :

  • The target compound may be synthesized via N-alkylation (similar to ’s pyridinium salt reduction) or amide coupling (as in ’s propionamide synthesis).

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